molecular formula C8H6ClNS B148543 2-Chloro-4-methylbenzothiazole CAS No. 3622-32-0

2-Chloro-4-methylbenzothiazole

Cat. No. B148543
CAS RN: 3622-32-0
M. Wt: 183.66 g/mol
InChI Key: NYNLRPVNVRAELQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzothiazole is a chemical compound that belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. The specific structure of 2-chloro-4-methylbenzothiazole includes a chlorine atom at the second position and a methyl group at the fourth position of the benzothiazole ring.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, 2-chloro-6-chloromethylbenzothiazole, a related compound, was synthesized from ethyl 4-aminobenzonic through a five-step process including cyclization, diazotization, bromination, substitution, reduction, and chlorination . Another synthesis method for 2-aminobenzothiazoles, which are structurally related to 2-chloro-4-methylbenzothiazole, involves the use of anilines, sulfur monochloride, and isocyanides with iodine-catalyzed insertion .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic methods. For example, the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product were determined and compared, providing insights into the hydrogen-bonded dimer formation and tautomeric states . Similarly, the molecular structure of a complex involving N-methylbenzothiazole-2-thione was elucidated using X-ray diffraction, showing an approximately square-based pyramidal structure .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, 2-t-Butylbenzothiazole reacts with palladium(II) acetate to produce cyclopalladated complexes, which can further react with various reagents to form chloro- and iodo-bridged analogues . Photochromic 4,5-dibenzothienylthiazoles, which have a similar benzothiazole core, undergo ring-closing reactions followed by spontaneous elimination and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse. For instance, 2-methylenebenzothiazoles synthesized via mechanochemical conditions exhibited strong luminescence and aggregation-induced emission (AIE) properties, indicating potential use as fluorescent materials . The antimicrobial activity of some benzothiazole derivatives, such as 2-(4-nitrobenzothiazol-2'-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines, has also been evaluated, showing the biological relevance of these compounds .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Evaluation : A study explored the synthesis of novel 4-thiazolidinones with a benzothiazole moiety and evaluated their anticancer activity. Among the synthesized compounds, some showed significant anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Synthesis and Molecular Interactions

  • Synthesis Process : Research on the synthesis of 2-Chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic through several reactions, including cyclization and bromination, was conducted. This study confirmed the structures of the intermediates and the titled compound (Zheng-hong, 2009).
  • Molecular Structures : A study described the structural characterization of 1,3-benzothiazole derivatives derived from 2-(4-chlorophenoxy)-2-methylpropionic acid and various 2-aminobenzothiazoles. This research focused on hypervalent contacts, hydrogen bonds, and van der Waals contacts in these molecules (Navarrete-Vázquez et al., 2012).

Antibacterial Properties

  • Antibacterial Compounds : A study synthesized Schiff bases and Zn(II) chelates from benzothiazoles and tested their antibacterial properties against pathogenic bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Chemical and Physical Properties

  • Cationic Carbene Complexes : A research paper discussed the reaction of 2-chloro-derivatives of benzthiazole with various compounds to form cationic carbene complexes, exploring their chemical and spectroscopic properties (Fraser et al., 1974).

Surface Enhanced Raman Scattering (SERS) Study

  • SERS Analysis : The adsorption of 2-amino-4-methylbenzothiazole on colloidal silver particles was investigated using surface enhanced Raman scattering (SERS). This study compared the SERS spectra with theoretical models and identified the most favorable adsorptive sites of the molecule (Sarkar et al., 2005).

Safety And Hazards

2-Chloro-4-methylbenzothiazole is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed .

Future Directions

Benzothiazole derivatives, including 2-Chloro-4-methylbenzothiazole, are being explored for their potential anticancer and anti-inflammatory effects . This suggests that future research may focus on these therapeutic applications.

properties

IUPAC Name

2-chloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNLRPVNVRAELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365944
Record name 2-Chloro-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylbenzothiazole

CAS RN

3622-32-0
Record name 2-Chloro-4-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing copper chloride (II) (1.96 g, 14.61 mmol) and tri(ethylene glycol) dimethyl ether (6 mL) in acetonitrile (100 mL) was added isoamyl nitrite (2.14 g, 18.27 mmol), and the reaction mixture was stirred at rt for 30 minutes. To this suspension was added dropwise a solution of 2-amino-4-methylbenzothiazole (2.0 g, 12.18 mmol) in tri(ethylene glycol) dimethyl ether (10 mL). The reaction mixture was stirred at rt for 10 minutes, and then heated at 50° C. for 2.5 h. The reaction mixture was cooled to rt, and then poured cautiously into cold aqueous 6 M HCl (400 mL). The solution was extracted with EtOAc. The organic layer was washed with HCl (1.0 M), water, brine, filtered and concentrated in vacuo. The residue was purified by flash chromatography (Biotage Flash 40M) using 5% ethyl acetate in hexane to afford 2-chloro-4-methyl-1,3-benzothiazole (1.6 g, 71%). 1H NMR (400 MHz, CD2Cl2) δ 2.70 (s, 3H), 7.32 (m, 2H), 7.64 (m, 1H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
tri(ethylene glycol) dimethyl ether
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tri(ethylene glycol) dimethyl ether
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.96 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BA Dreikorn, P Unger - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
… [6], that allowed the ready conversion of the hydrazine intermediate 3 to 2-chloro-4-methylbenzothiazole 9 in good yield … Formation of 2 and 11 from 2-Chloro-4-methylbenzothiazole. …
Number of citations: 11 onlinelibrary.wiley.com
CJ Sharpe, PJ Palmer, DE Evans… - Journal of Medicinal …, 1972 - ACS Publications
Some 2-i4-(| 3-fm-aminoethoxy) anilino] benzothiazoles and the corresponding benzoxazoles reversed re-serpine-induced hypothermia in mice at low doses. The effects of structural …
Number of citations: 19 pubs.acs.org
VI Kelarev, KI Kobrakov, II Rybina - Chemistry of Heterocyclic Compounds, 2003 - Springer
… In the reaction of 2-chloro-4-methylbenzothiazole with 4-amino-4H-1,2,4-triazole in the presence of potassium carbonate (molar ratios 1:2:1) in DMF (boiling, 3 h) the main reaction …
Number of citations: 9 link.springer.com

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